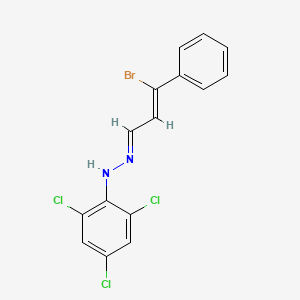

N-cyclopropyl-2,5-dimethylthiophene-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclopropyl-2,5-dimethylthiophene-3-sulfonamide is a chemical compound likely involved in various organic synthesis processes and chemical studies. While specific studies on this exact compound are not readily available, insights can be gained from related research on cyclopropanation reactions, sulfonamide synthesis, and thiophene modifications.

Synthesis Analysis

The synthesis of similar sulfonamide structures involves reactions such as cyclopropanation, which can be carried out using sulfur ylides or via formal [2+3]-cycloaddition processes with N-benzylic sulfonamides. These reactions provide a framework for constructing sulfonamide compounds with cyclopropyl rings and thiophene derivatives through methods like Suzuki–Miyaura cross-coupling reactions (Mikołajczyk et al., 2005; Zhu et al., 2014).

Molecular Structure Analysis

Research on related compounds, like 3-chloro-N-(4-sulfamoylphenethyl)propanamide, provides insights into the molecular structure, showcasing techniques like X-ray crystallography for determining the structure. These analyses help in understanding the geometric and electronic configurations of sulfonamide derivatives (Durgun et al., 2016).

Chemical Reactions and Properties

The compound likely engages in typical sulfonamide reactions, such as forming derivatives through reactions with different agents. Studies on related sulfonamides indicate that they can undergo transformations like cycloadditions, hydroaminations, and cyclizations, contributing to their diverse chemical properties and applications in organic synthesis (Shi et al., 2004; Zhang et al., 2012).

Physical Properties Analysis

Although specific details on N-cyclopropyl-2,5-dimethylthiophene-3-sulfonamide are not available, the physical properties of sulfonamide compounds generally include solubility in various solvents, melting points, and crystal structures. These properties are crucial for their application in pharmaceuticals and chemical syntheses.

Chemical Properties Analysis

The chemical properties of sulfonamides, like reactivity, stability, and electron distribution, are essential for their functionality in chemical reactions. Studies such as those by Li et al. (2007) provide insights into the reactivity and elimination reactions involving sulfone and sulfonamide groups, which can be applied to understand the behavior of N-cyclopropyl-2,5-dimethylthiophene-3-sulfonamide in chemical contexts (Li et al., 2007).

Aplicaciones Científicas De Investigación

Cyclopropanation and Cycloisomerization Reactions

Allyl 3,3-dimethylcyclopropenylcarbinyl ethers or sulfonamides undergo gold-catalyzed cycloisomerization, leading to bicycloheptanes with high yields and diastereoselectivities. This represents a novel approach to the intramolecular cyclopropanation of alkenes, showcasing the utility of sulfonamide compounds in synthetic organic chemistry for constructing complex molecular architectures (Frédéric Miege et al., 2010).

Drug Binding and Interaction Studies

Sulfonamide compounds have been used as fluorescent probes to study drug binding sites on human serum albumin (HSA), demonstrating their utility in understanding drug-protein interactions. This research contributes to our knowledge of how drugs interact with proteins in the body, influencing drug design and pharmacology (Gillian Sudlow et al., 1976).

Cyclooxygenase-2 (COX-2) Inhibitors

The development of COX-2 inhibitors, a class of drugs used for relieving pain and inflammation, highlights the role of sulfonamide derivatives in medicinal chemistry. Research in this area has led to the discovery of celecoxib, a widely used COX-2 inhibitor, showcasing the therapeutic potential of sulfonamide compounds (T. Penning et al., 1997).

Cryoprotective Agents

Sulfonamide derivatives have been explored as cryoprotective agents, offering an alternative to traditional compounds like dimethyl sulfoxide (DMSO). This research is significant for biopreservation, including the cryopreservation of cells and tissues, highlighting the versatility of sulfonamide compounds in biomedical applications (K. Matsumura & S. Hyon, 2009).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and harmful if swallowed or inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

Thiophene-based analogs, including “N-cyclopropyl-2,5-dimethylthiophene-3-sulfonamide”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring the diverse range of disease states that these compounds can potentially treat.

Propiedades

IUPAC Name |

N-cyclopropyl-2,5-dimethylthiophene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S2/c1-6-5-9(7(2)13-6)14(11,12)10-8-3-4-8/h5,8,10H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXMBVROKKEICJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)S(=O)(=O)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-2,5-dimethylthiophene-3-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B5510726.png)

![5H-chromeno[3,4-b]pyrazin-5-one](/img/structure/B5510736.png)

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5510739.png)

![(3-chloro-4-methoxyphenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone](/img/structure/B5510744.png)

![N'-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-2-(3-methoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5510754.png)

![(1R*,3S*)-3-ethoxy-7-[(2-morpholin-4-ylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5510757.png)

![3-({[(1-methyl-4-phenyl-4-piperidinyl)methyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5510770.png)